N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide
Description
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide is an acetamide derivative featuring a pyrimidine core substituted at position 5 with a 2-methoxyethoxy chain and an acetamide group at position 2.
Properties
CAS No. |
61533-70-8 |
|---|---|
Molecular Formula |
C9H13N3O3 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
N-[5-(2-methoxyethoxy)pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C9H13N3O3/c1-7(13)12-9-10-5-8(6-11-9)15-4-3-14-2/h5-6H,3-4H2,1-2H3,(H,10,11,12,13) |
InChI Key |
XEYJATGZBDFKLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(C=N1)OCCOC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide typically involves the reaction of 2-chloropyrimidine with 2-methoxyethanol in the presence of a base to form the intermediate 5-(2-methoxyethoxy)pyrimidine. This intermediate is then reacted with acetic anhydride to yield the final product, this compound. The reaction conditions usually involve heating and the use of solvents such as toluene or ethyl acetate.
Chemical Reactions Analysis
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Therapeutic Potential
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide exhibits promising pharmacological properties that make it a candidate for the development of new therapeutic agents. Its structural characteristics allow it to interact with various biological targets, including receptors and enzymes involved in disease processes.
Cancer Therapy
Research indicates that compounds similar to this compound may be effective against cancers associated with mutations in the epidermal growth factor receptor (EGFR). These compounds can selectively inhibit mutant forms of EGFR while sparing the wild-type receptor, potentially reducing side effects commonly associated with cancer therapies .
Neurological Disorders
Recent studies have identified this compound as a potent inhibitor of SLACK potassium channels, which are implicated in various neurological disorders, including epilepsy. The optimization of analogs derived from this compound has shown enhanced selectivity and efficacy in inhibiting these channels, suggesting its potential as a therapeutic agent for managing epilepsy and related conditions .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties.
Design and Synthesis
The design of this compound involves modifying the pyrimidine scaffold to enhance its interaction with biological targets. Studies have demonstrated that specific substitutions on the pyrimidine ring can significantly influence the compound's activity and selectivity towards different ion channels and receptors .
Case Studies
In one notable study, a series of analogs based on this compound were synthesized and evaluated for their inhibitory effects on SLACK channels. The results indicated that certain modifications led to compounds with improved potency and selectivity compared to the parent compound .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is essential for assessing its viability as a therapeutic agent.
Absorption and Distribution
Studies have shown that this compound exhibits favorable solubility characteristics, which can enhance its bioavailability when administered orally or intravenously. Its distribution in biological systems is influenced by its chemical structure, which allows it to penetrate cellular membranes effectively .
Toxicological Profile
Initial toxicological assessments suggest that this compound has a low toxicity profile, particularly when compared to other compounds targeting similar pathways. This characteristic is critical for developing safe therapeutic agents for chronic conditions such as cancer and epilepsy .
Data Tables
Mechanism of Action
The mechanism of action of N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes or modulate receptor functions, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide-Pyrimidine Derivatives
Key Observations :
Key Observations :
- Halogen substituents (e.g., Cl in Compound 154) correlate with enhanced anticancer activity, as seen in A549 cells . The target compound’s 2-methoxyethoxy group may reduce cytotoxicity but improve solubility.
- Sulfur-containing analogs () often exhibit stronger enzyme inhibition due to thiol/disulfide interactions, whereas the target’s ether group may favor different target engagement .
Key Observations :
- The synthesis of the target compound would likely require regioselective functionalization of the pyrimidine ring, similar to methods in but with a focus on etherification rather than thiolation .
- Potassium carbonate-mediated alkylation (as in and ) is a common strategy for introducing acetamide groups .
Research Implications and Limitations
While direct data on this compound are absent in the provided evidence, its structural analogs highlight critical trends:
Electron-donating groups (EDGs) like methoxyethoxy may enhance solubility but reduce binding to hydrophobic enzyme pockets compared to halogenated analogs .
Further experimental studies are required to validate these hypotheses and explore the compound’s pharmacokinetic and pharmacodynamic profiles.
Biological Activity
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of ion channel modulation and anti-cancer properties. This article provides a comprehensive overview of its biological activity, supported by structure-activity relationship (SAR) studies, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a methoxyethoxy group and an acetamide moiety. This structural composition is critical for its interaction with biological targets.
Ion Channel Modulation
Recent studies have highlighted the role of this compound as an inhibitor of SLACK potassium channels, which are implicated in various neurological conditions. A systematic evaluation revealed that modifications to the pyrimidine scaffold can significantly affect the compound's inhibitory potency and selectivity against different ion channels .
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer properties. The compound's structural analogs have shown promising results in inhibiting cancer cell proliferation. For instance, certain pyrimidine derivatives exhibit high affinity for tyrosine kinases, which are crucial in cancer signaling pathways. The SAR studies indicate that specific substitutions enhance cytotoxicity against various cancer cell lines .
Case Studies
-
SLACK Potassium Channel Inhibition :
- A recent study evaluated a series of pyrimidine derivatives, including this compound, using high-throughput screening methods. The results demonstrated that certain analogs effectively inhibited SLACK channels with IC50 values in the low micromolar range. This inhibition was linked to potential therapeutic effects in epilepsy and other CNS disorders .
-
Antitumor Activity :
- Another investigation focused on the anticancer efficacy of pyrimidine derivatives, revealing that compounds similar to this compound exhibited significant cytotoxic effects on human cancer cell lines such as MCF-7 and HepG2. The study reported IC50 values ranging from 5 to 10 µM, indicating a strong potential for further development as anticancer agents .
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound and its analogs have provided insights into how structural modifications influence biological activity:
- Substitution Effects : Variations at the 5-position of the pyrimidine ring were found to modulate both potency and selectivity towards SLACK channels.
- Linker Variations : Alterations in the acetamide linker affected the compound's ability to engage with target proteins effectively.
The following table summarizes key findings from SAR studies:
| Compound Variant | Target Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | SLACK Inhibition | 1.5 | Effective against wild-type channels |
| Pyrimidine Analog A | SLACK Inhibition | 0.8 | Higher selectivity noted |
| Pyrimidine Analog B | Anticancer (MCF-7) | 6.0 | Significant cytotoxicity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
